amine hydrochloride CAS No. 2098111-67-0](/img/structure/B1484584.png)
[3-(2-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride
Vue d'ensemble
Description
[3-(2-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C10H14Cl2FN and its molecular weight is 238.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has shown that derivatives of chlorophenyl and fluorophenyl compounds exhibit significant antibacterial activity. For example, the synthesis and antibacterial evaluation of amine oxalates derived from similar structural frameworks have been reported. These studies have demonstrated that some of these compounds possess high antibacterial activity, suggesting potential applications in developing new antibacterial agents (Arutyunyan et al., 2012).
Antitumor and Cytotoxic Agents
Compounds structurally related to the queried molecule have been investigated for their potential as antitumor drugs. For instance, N-methyl-bis (3-mesyloxypropyl)amine hydrochloride has been studied for its mode of action against Bacillus subtilis, indicating its use as an antitumor drug with activity against certain bacteria (Shimi & Shoukry, 1975).
Corrosion Inhibition
Amine derivative compounds have been synthesized and evaluated for their corrosion inhibition efficiency on mild steel in acidic media. These studies utilize electrochemical measurements, surface analysis, and theoretical methods to understand the interaction mechanisms between inhibitors and metal surfaces, offering insights into material protection techniques (Boughoues et al., 2020).
Drug Synthesis and Modification
The synthesis of specific amine hydrochlorides, including modifications and reactions with various compounds, has been explored for the development of novel pharmacological agents. These synthetic approaches can lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic properties (Anderson, Burks, & Harruna, 1988).
Molecular Structure and Chemical Interaction Studies
The structural characterization and investigation of novel compounds through techniques such as X-ray crystallography and NMR spectroscopy contribute to understanding their chemical behavior and potential applications. Studies focusing on the molecular structure, spectroscopic properties, and quantum chemical analyses of compounds provide valuable insights for designing targeted chemical reactions and applications (Fatma et al., 2017).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN.ClH/c1-13-7-9(12)6-8-4-2-3-5-10(8)11;/h2-5,9,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEJNUFBNWNLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CC=C1Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


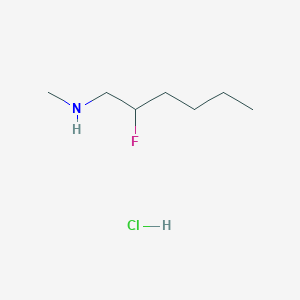
![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)
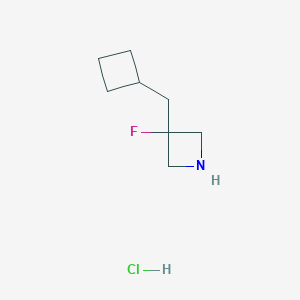
![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)
![(2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine](/img/structure/B1484511.png)
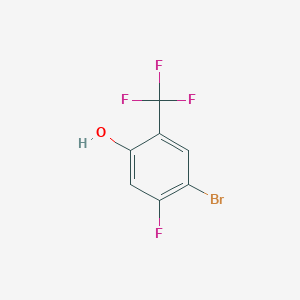
![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)

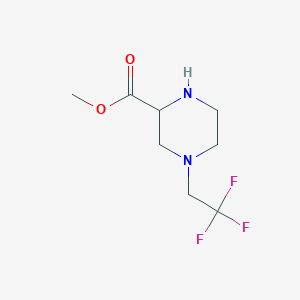
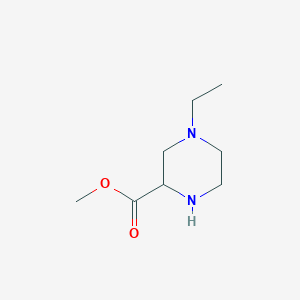

![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)
